4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position. The benzamide moiety is linked to a sulfamoyl group bearing two 2-cyanoethyl substituents.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEAWVBBARICHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using bis(2-cyanoethyl)amine and a suitable sulfonyl chloride.
Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfamoyl intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer properties. The mechanism of action often involves:
- Induction of Apoptosis : Compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research has demonstrated that these compounds can induce cell cycle arrest at the S and G2/M phases, disrupting normal cellular proliferation.
Case Study : In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines revealed that related compounds exhibited IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL, indicating potent antiproliferative effects against these cancer types .
Antimicrobial Applications
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives with similar structures show significant activity against various bacterial and fungal strains.
Antifungal Studies : Compounds structurally related to this compound have demonstrated inhibition rates of up to 90% against specific fungal strains at concentrations as low as 6.25 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances anticancer activity.
- Substituent Modifications : Alterations on the oxadiazole ring significantly influence cytotoxicity and selectivity towards cancerous cells over normal cells.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group in the target compound is substituted with two 2-cyanoethyl groups. This distinguishes it from other derivatives:
†Calculated from ; ‡Approximated based on structural analogs.
Key Observations :
- LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase (TrxR) inhibition, suggesting that the target compound’s sulfamoyl-cyanoethyl groups may similarly modulate enzyme interactions .
Modifications to the 1,3,4-Oxadiazole Core
The 5-ethyl-1,3,4-oxadiazole moiety in the target compound is compared to other oxadiazole derivatives:
Key Observations :
- The 5-ethyl group in the target compound may confer metabolic stability compared to bulky substituents like cyclohexyl (Compound 56) .
- Compounds with electron-withdrawing groups (e.g., bromo in Compound 21) show enhanced enzyme inhibitory activity, suggesting that the target compound’s ethyl group may balance lipophilicity and target binding .
Benzamide Ring Modifications
Variations in the benzamide ring influence electronic properties and bioactivity:
Key Observations :
Purity and Analytical Data :
- Most analogs (e.g., LMM5, LMM11) are characterized by ¹H/¹³C NMR, ESI-MS, and HPLC (purity >95%) .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N6O4S
- Molecular Weight : 402.4 g/mol
- CAS Number : 850935-64-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfamoyl and oxadiazole groups. The process utilizes various reagents and conditions to achieve high yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have demonstrated that derivatives containing oxadiazole rings show activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Aspergillus niger | Weak inhibition |
| Aspergillus oryzae | Weak inhibition |
These activities were assessed using standard methods such as the cup plate method at concentrations around 1 µg/mL in dimethylformamide (DMF) .
Antiviral Activity
Oxadiazole derivatives have been noted for their antiviral properties, particularly against RNA viruses such as Hepatitis B virus (HBV). The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication processes .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Receptor Interaction : It could bind to specific receptors on microbial cells or viruses, disrupting their function.
- Cellular Uptake : The structure facilitates cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
A notable study evaluated the compound's effectiveness in various in vitro assays:
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxadiazole formation | Hydrazide + carboxylic acid, POCl₃, 80°C | Use anhydrous solvents to avoid hydrolysis |
| Sulfamoylation | Chlorosulfonic acid, 0°C → RT | Slow reagent addition to control exothermicity |
| Benzamide coupling | EDCI, DCM, triethylamine, 24h | Purify via column chromatography (silica gel, EtOAc/hexane) |
Basic: What biological activities have been reported for this compound?
Methodological Answer:
While direct data on the target compound is limited, structurally analogous oxadiazole-sulfonamide hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial/fungal growth via disruption of biosynthetic pathways (e.g., folate synthesis) .
- Enzyme Inhibition : Targeting kinases (e.g., RET kinase) and carbonic anhydrases, critical in cancer and microbial resistance .
- Anticancer Potential : Induction of apoptosis in preclinical models through kinase inhibition .
Note: Validate activity via standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR (¹H/¹³C) : Assign peaks for sulfamoyl (δ 3.2–3.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) groups .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; aim for >95% purity .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃/DMSO-d₆ | Functional group verification |
| ESI-MS | Positive ion mode, m/z 450–500 | Molecular weight confirmation |
| HPLC | Retention time 12–14 min, 220 nm | Purity and stability assessment |
Advanced: How can low yields in the final coupling step be optimized?
Methodological Answer:
Low yields (~15–30%) in benzamide coupling often stem from steric hindrance or side reactions. Mitigation strategies:
- Reagent Optimization : Replace EDCI with HATU for improved activation .
- Solvent Choice : Switch to DMF for better solubility of polar intermediates .
- Temperature Control : Perform reactions at 0°C to minimize decomposition .
Example: A study achieved 50% yield using HATU and DMAP in DMF .
Advanced: What is the hypothesized mechanism of action for this compound’s antimicrobial activity?
Methodological Answer:
Proposed mechanisms (based on analogs):
- Enzyme Inhibition : Binding to carbonic anhydrase II (hCA II) via sulfamoyl interactions, disrupting microbial pH regulation .
- Pathway Disruption : Competitive inhibition of dihydrofolate reductase (DHFR), critical in nucleotide synthesis .
Method: Validate via molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (IC₅₀ determination) .
Advanced: How can structural discrepancies in literature be resolved?
Methodological Answer:
Discrepancies (e.g., oxadiazole vs. thiadiazole cores ) require:
Spectral Reanalysis : Compare reported NMR/IR data with synthesized batches.
X-ray Crystallography : Resolve ambiguity in ring substitution patterns .
Computational Validation : Use DFT calculations to predict stability of proposed structures .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Focus on modifying:
- Sulfamoyl Substituents : Replace cyanoethyl groups with methyl/ethyl to assess steric effects .
- Oxadiazole Substituents : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity and target binding .
Example: A derivative with 4-chlorophenyl showed 2× higher antimicrobial activity than the parent compound .
Advanced: How to address contradictory data in biological studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) .
- Compound Stability : Test degradation under assay conditions via HPLC .
- Target Selectivity : Use knockout microbial strains or siRNA to confirm specificity .
Basic: What protocols are recommended for evaluating in vitro toxicity?
Methodological Answer:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells; IC₅₀ > 50 µM suggests low toxicity .
- Hemolytic Activity : Incubate with erythrocytes; <10% hemolysis at 100 µM is acceptable .
Note: Follow OECD guidelines for in vitro toxicity screening .
Advanced: How can computational modeling guide the optimization of this compound?
Methodological Answer:
- Molecular Docking : Identify binding poses in hCA II or kinase active sites (PDB: 5NY3) .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>60 Ų) for bioavailability .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
